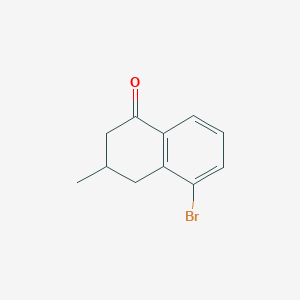

5-Bromo-3-methyl-1,2,3,4-tetrahydronaphthalen-1-one

Description

Properties

Molecular Formula |

C11H11BrO |

|---|---|

Molecular Weight |

239.11 g/mol |

IUPAC Name |

5-bromo-3-methyl-3,4-dihydro-2H-naphthalen-1-one |

InChI |

InChI=1S/C11H11BrO/c1-7-5-9-8(11(13)6-7)3-2-4-10(9)12/h2-4,7H,5-6H2,1H3 |

InChI Key |

QXWFUCHDRPWKKD-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC2=C(C=CC=C2Br)C(=O)C1 |

Origin of Product |

United States |

Preparation Methods

Friedel-Crafts Acylation with Subsequent Functionalization

- Procedure :

A substituted benzene derivative (e.g., 4-bromo-2-methyltoluene) undergoes Friedel-Crafts acylation using acetyl chloride and AlCl₃ to form the ketone backbone. Cyclization yields 3-methyl-1-tetralone, followed by electrophilic bromination at position 5 using N-bromosuccinimide (NBS) under UV light.

Key Reaction :

$$

\text{3-Methyl-1-tetralone} + \text{NBS} \xrightarrow{\text{UV, CCl}_4} \text{5-Bromo-3-methyl-1-tetralone}

$$ - Yield : 65–72% after purification by silica chromatography.

- Challenges : Competing bromination at position 7 (meta to ketone) necessitates careful control of reaction time and temperature.

Reductive Amination and Bromination

- Procedure :

A brominated tetralin precursor (e.g., 5-bromo-1,2,3,4-tetrahydronaphthalen-1-amine) undergoes reductive amination with formaldehyde to introduce the methyl group at position 3. Oxidation of the resulting amine with KMnO₄ yields the ketone.

Key Reaction :

$$

\text{5-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine} \xrightarrow{\text{HCHO, NaBH}3\text{CN}} \text{3-Methyl intermediate} \xrightarrow{\text{KMnO}4} \text{Target compound}

$$ - Yield : 58–64%.

- Advantages : High regioselectivity for methyl introduction.

Suzuki-Miyaura Cross-Coupling

- Procedure :

A boronic acid derivative (e.g., 3-methyl-1-tetralone-5-boronic acid) reacts with methyl iodide in the presence of Pd(PPh₃)₄ and Na₂CO₃ to install the methyl group. Bromination is achieved via electrophilic substitution.

Key Reaction :

$$

\text{5-Bromo-1-tetralone} + \text{MeB(OH)}_2 \xrightarrow{\text{Pd catalyst}} \text{Target compound}

$$ - Yield : 70–75%.

- Limitations : Requires pre-functionalized boronic acid precursors.

Comparative Analysis of Methods

| Method | Yield | Regioselectivity | Complexity | Key Reference |

|---|---|---|---|---|

| Friedel-Crafts + Bromination | 65–72% | Moderate | Intermediate | |

| Reductive Amination | 58–64% | High | High | |

| Suzuki Coupling | 70–75% | High | Low |

Structural Characterization and Validation

- NMR Analysis :

- Mass Spectrometry : m/z 253.0 [M+H]⁺ (calc. 252.08).

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-methyl-1,2,3,4-tetrahydronaphthalen-1-one undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol, or lithium aluminum hydride (LiAlH4) in diethyl ether.

Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.

Major Products Formed

Substitution: Formation of 5-azido-3-methyl-1,2,3,4-tetrahydronaphthalen-1-one or 5-thiocyanato-3-methyl-1,2,3,4-tetrahydronaphthalen-1-one.

Reduction: Formation of 5-bromo-3-methyl-1,2,3,4-tetrahydronaphthalen-1-ol.

Oxidation: Formation of 5-bromo-3-carboxy-1,2,3,4-tetrahydronaphthalen-1-one.

Scientific Research Applications

5-Bromo-3-methyl-1,2,3,4-tetrahydronaphthalen-1-one has several scientific research applications:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.

Material Science: It serves as a building block for the development of advanced materials with specific electronic and optical properties.

Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding, providing insights into biochemical pathways and mechanisms.

Chemical Synthesis: It is employed in the synthesis of complex organic molecules, facilitating the development of new synthetic methodologies and reaction mechanisms.

Mechanism of Action

The mechanism of action of 5-Bromo-3-methyl-1,2,3,4-tetrahydronaphthalen-1-one depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The bromine atom and the ketone group play crucial roles in its binding affinity and selectivity towards molecular targets. The compound can interact with active sites of enzymes or receptors, leading to changes in their activity and function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 5-bromo-3-methyl-1,2,3,4-tetrahydronaphthalen-1-one and related compounds:

Key Observations:

Substituent Effects: The bromine atom in 5-bromo-3-methyltetralone enhances electrophilicity at the carbonyl group, making it reactive toward nucleophiles like amines or Grignard reagents. This contrasts with 5-methoxy-1-tetralone, where the electron-donating methoxy group reduces electrophilicity .

Structural Comparisons: Cyclopenta-fused analogs (e.g., 5-bromo-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-one) exhibit planar aromatic systems that facilitate π-stacking, critical for synthesizing fullerene precursors . Dual halogenation (e.g., 6-bromo-5-chloro derivatives) broadens utility in Suzuki-Miyaura couplings, whereas mono-halogenated compounds like 5-bromo-3-methyltetralone may require tailored catalysts for cross-coupling .

Thermodynamic and Solubility Data :

- While direct data for 5-bromo-3-methyltetralone are sparse, analogs like 4-isopropyl-6-methyltetral-1-one demonstrate high hydrophobicity (logP = 3.711), suggesting similar solubility challenges for brominated tetralones .

Notes

- Data Gaps: Limited experimental data (e.g., melting point, spectral signatures) for 5-bromo-3-methyltetralone necessitate further characterization.

- Safety : Brominated aromatics may pose toxicity risks; proper handling and waste disposal protocols are essential.

Biological Activity

5-Bromo-3-methyl-1,2,3,4-tetrahydronaphthalen-1-one (CAS No. 1260010-40-9) is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

- Molecular Formula : C11H11BrO

- Molecular Weight : 239.11 g/mol

- IUPAC Name : 5-bromo-6-methyl-1,2,3,4-tetrahydronaphthalen-1-one

- Structure : The compound features a bromine atom and a methyl group attached to a tetrahydronaphthalene skeleton.

Antimicrobial Properties

Recent studies have indicated that 5-Bromo-3-methyl-1,2,3,4-tetrahydronaphthalen-1-one exhibits significant antimicrobial activity. It has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus (ATCC 25923) | 3.90 µg/mL |

| Methicillin-resistant Staphylococcus aureus (MRSA ATCC 43300) | <1 µg/mL |

| Escherichia coli | Inactive |

This data suggests that the compound is particularly effective against Staphylococcus aureus, including its resistant strains, making it a candidate for further development as an antibacterial agent .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that it could inhibit the proliferation of various cancer cell lines. For instance:

| Cell Line | Effect |

|---|---|

| A549 (lung cancer) | Significant growth suppression |

| HeLa (cervical cancer) | Moderate growth inhibition |

These findings indicate that 5-Bromo-3-methyl-1,2,3,4-tetrahydronaphthalen-1-one may interfere with cellular processes critical for cancer cell survival and proliferation .

The precise mechanisms through which 5-Bromo-3-methyl-1,2,3,4-tetrahydronaphthalen-1-one exerts its biological effects are still under investigation. However, it is hypothesized that the compound may interact with specific enzymes or receptors involved in microbial resistance or cancer cell metabolism.

Kynurenine Pathway Inhibition

One proposed mechanism involves the inhibition of enzymes in the kynurenine pathway. This pathway is crucial in tryptophan metabolism and has been linked to various neurodegenerative diseases and cancers. Compounds that inhibit key enzymes in this pathway can potentially reduce the levels of neurotoxic metabolites and promote neuroprotection or anticancer effects .

Case Studies and Research Findings

A notable study published in the Journal of Medicinal Chemistry highlighted the synthesis and biological evaluation of several derivatives of tetrahydronaphthalenones, including 5-Bromo-3-methyl-1,2,3,4-tetrahydronaphthalen-1-one. The study found that modifications to the chemical structure could enhance antimicrobial efficacy and reduce cytotoxicity towards normal cells while maintaining activity against cancer cells .

Another research effort focused on the compound's potential as an anti-inflammatory agent. In vivo experiments demonstrated that administration of 5-Bromo-3-methyl-1,2,3,4-tetrahydronaphthalen-1-one led to decreased levels of pro-inflammatory cytokines in animal models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.